![molecular formula C20H26F3N5O2 B2738802 3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole CAS No. 2034235-52-2](/img/structure/B2738802.png)
3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a bipiperidin group, and an oxadiazole ring. Trifluoromethylpyridines are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to bestow distinctive physical–chemical properties .Scientific Research Applications
Chemical and Biological Properties
3-Methyl-5-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methyl)-1,2,4-oxadiazole is part of the oxadiazole class, which contains an oxygen atom and two nitrogen atoms in a five-member ring, derived from furan. Oxadiazoles, specifically the 1,2,4-oxadiazole isomer, are widely studied due to their significant chemical and biological properties (Shukla & Srivastav, 2015).
Antitumor Activity
The antitumor potential of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been explored, showing promise in the design and structural characterization for medical applications. In vitro anticancer activities were demonstrated against a panel of 12 cell lines, with some derivatives exhibiting mean IC50 values indicating good potency (Maftei et al., 2016).
Antibacterial and Antifungal Activities
Research on 1,3,4-oxadiazole derivatives has highlighted their valuable antibacterial effects. These compounds, incorporating sulfamoyl and piperidine functionalities, were found to exhibit notable antibacterial properties (Aziz‐ur‐Rehman et al., 2017). Additionally, 1,2,4-triazole derivatives from isonicotinic acid hydrazide have shown antimicrobial activity, suggesting a broad spectrum of potential applications for these heterocyclic compounds (Bayrak et al., 2009).
Medicinal Chemistry Insights
Studies on oxadiazoles in medicinal chemistry have revealed that they are frequently used as bioisosteric replacements for ester and amide functionalities due to their drug-like properties. The comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has shown significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, which are critical factors in drug development (Boström et al., 2012).
Discovery of Novel Apoptosis Inducers
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has led to the discovery of novel apoptosis inducers, showing significant activity against various cancer cell lines. This highlights the potential of these compounds as anticancer agents and offers insights into their molecular targets (Zhang et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5O2/c1-14-25-19(30-26-14)13-27-8-4-16(5-9-27)28-10-6-17(7-11-28)29-18-3-2-15(12-24-18)20(21,22)23/h2-3,12,16-17H,4-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMJEPICJPGSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

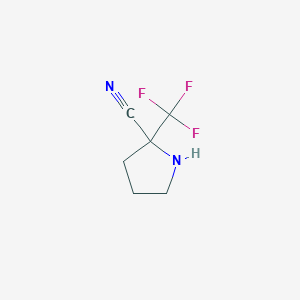
![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)
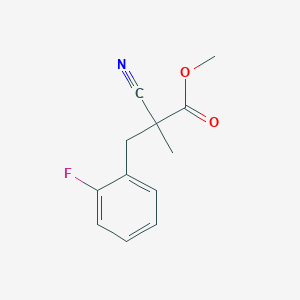

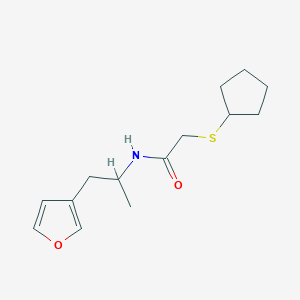
![1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2738726.png)
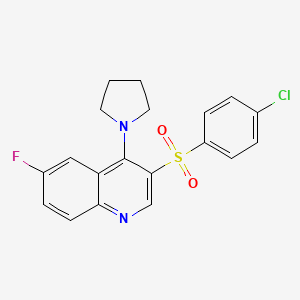
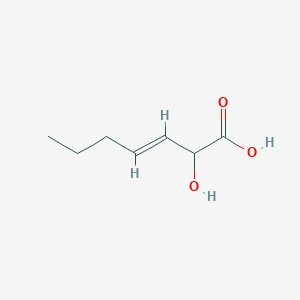

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2738732.png)

![(E)-ethyl 2-(2-cyano-3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738736.png)
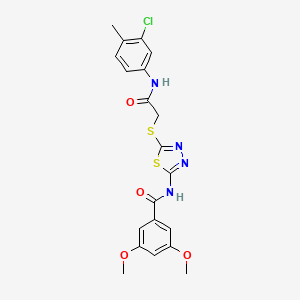
![Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate](/img/structure/B2738742.png)